
STING agonist-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
STING agonist-7 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. The STING pathway is involved in the detection of cytosolic DNA and the subsequent production of type I interferons and other cytokines, which are essential for antiviral and antitumor immunity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-7 typically involves the preparation of cyclic dinucleotides (CDNs) or non-nucleotide small molecules. One common method is the enzymatic synthesis using cyclic GMP-AMP synthase (cGAS) and bacterial dinucleotide synthases. Alternatively, Suzuki-Miyaura cross-coupling reactions can be employed to prepare 7-substituted 7-deazapurine CDNs .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as flow chemistry and continuous processing can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
STING agonist-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups or the addition of new substituents. These modifications can enhance the biological activity and stability of the compound .
Applications De Recherche Scientifique
STING agonist-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in immune signaling.
Biology: Employed in research on innate immunity and the detection of cytosolic DNA.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy and antiviral treatments.
Industry: Utilized in the development of novel immunotherapeutic drugs and vaccine adjuvants .
Mécanisme D'action
STING agonist-7 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus, where it activates downstream signaling pathways. This leads to the production of type I interferons and other cytokines, which play a crucial role in the immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
DMXAA (5,6-dimethylxanthenone-4-acetic acid): A potent murine-STING agonist with limited effect on human-STING.
ADU-S100: A cyclic dinucleotide STING agonist used in cancer immunotherapy.
MK-1454: Another cyclic dinucleotide STING agonist with promising preclinical results.
Uniqueness of STING Agonist-7
This compound is unique due to its specific binding affinity and activation of the STING pathway, leading to robust immune responses. Its ability to enhance the presentation of cancer antigens and improve the efficacy of T cell-based immunotherapies sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C17H12N4O4 |
|---|---|
Poids moléculaire |
336.30 g/mol |
Nom IUPAC |
2-[(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)methyl]-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C17H12N4O4/c22-16(13-9-20-21-6-2-5-18-15(13)21)19-8-11-7-10-3-1-4-12(17(23)24)14(10)25-11/h1-7,9H,8H2,(H,19,22)(H,23,24) |
Clé InChI |
BICDHWPHEXMVAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)O)OC(=C2)CNC(=O)C3=C4N=CC=CN4N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


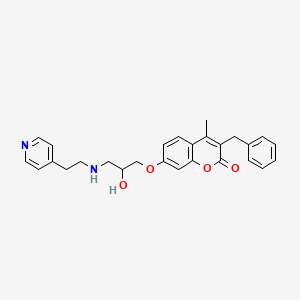
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)

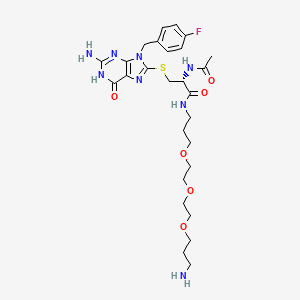
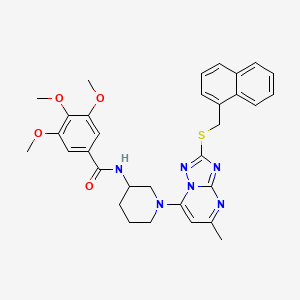


![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)

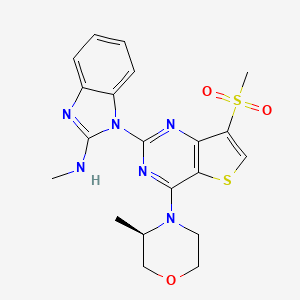

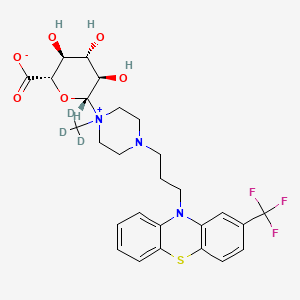
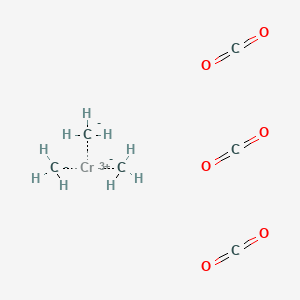
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)
